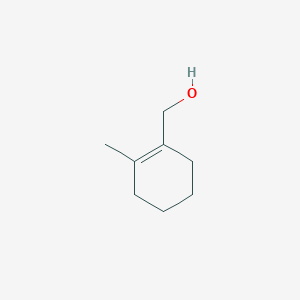

(2-Methyl-cyclohex-1-enyl)-methanol

Description

Structural Context within Cyclic Allylic Alcohols

The structure of (2-Methyl-cyclohex-1-enyl)-methanol features a six-membered ring containing a double bond, a methyl group at the 2-position of the double bond, and a hydroxymethyl group attached to the 1-position. This substitution pattern distinguishes it from other cyclic allylic alcohols and influences its chemical behavior.

The reactivity of cyclic allylic alcohols can be influenced by the ring size, the position of substituents, and the stereochemistry of the molecule. For instance, in reactions like the Mitsunobu reaction, the stereochemical outcome can be influenced by the conformation of the starting alcohol, although studies on related unbiased cyclic allylic alcohols have shown that both SN2 and S'N2' pathways can occur. google.comgoogle.com The methyl group in this compound can exert steric and electronic effects, directing the approach of reagents and influencing the regioselectivity and stereoselectivity of reactions.

The table below provides a comparison of this compound with other related cyclic allylic alcohols.

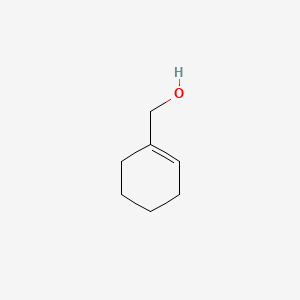

| Compound Name | Structure | Key Structural Differences |

| This compound |  | Methyl group on the double bond. |

| Cyclohex-2-en-1-ol |  | No methyl group on the double bond. |

| (Cyclohex-1-en-1-yl)methanol |  | Hydroxymethyl group is on a double-bonded carbon. |

| 2,6,6-Trimethyl-cyclohex-2-ene-1-methanol |  | Additional methyl groups on the ring. uni.lu |

Significance as a Synthetic Intermediate and Organic Scaffold

This compound is a valuable building block in organic synthesis due to the presence of two key functional groups: the hydroxyl group and the carbon-carbon double bond. These groups can be selectively transformed to introduce new functionalities and build molecular complexity.

The hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions. It can also be oxidized to an aldehyde or a carboxylic acid. The double bond can undergo a variety of reactions, including hydrogenation, epoxidation, and addition reactions.

A common synthetic route to this compound involves the reduction of 2-methyl-2-cyclohexen-1-one. This ketone precursor can be synthesized from cyclohexanone (B45756) through methylation and subsequent functional group manipulations. The stereoselective reduction of the ketone can provide access to enantiomerically enriched forms of the allylic alcohol, which are highly sought after for the synthesis of chiral molecules.

The utility of this scaffold is evident in its potential for elaboration into more complex structures. For example, derivatives of cyclohexene (B86901), such as those that can be accessed from this compound, have been used as herbicides. google.com Furthermore, related trimethyl-cyclohexene derivatives have been patented for use as fragrances and as intermediates in the synthesis of carotenoids like astaxanthin. justia.com

Current Research Frontiers and Future Perspectives

Current research involving cyclic allylic alcohols, including structures related to this compound, is focused on the development of new catalytic methods for their synthesis and transformation. There is a strong emphasis on enantioselective and diastereoselective reactions to produce complex molecules with high levels of stereocontrol.

The use of methanol (B129727) and its derivatives as C1 building blocks in organic synthesis is a growing area of interest. springernature.comresearchgate.netunimi.it While not directly demonstrated with this compound itself, the broader concept of utilizing simple, abundant starting materials is a key driver in modern synthetic chemistry. Future research may explore the incorporation of the this compound scaffold into catalytic systems or its use in the synthesis of novel materials.

The development of "green" and sustainable synthetic methods is another important frontier. This includes the use of environmentally benign reagents and solvents, as well as catalytic processes that minimize waste. The synthesis and reactions of this compound and related compounds will likely see further innovation in this context, for example, through the use of biocatalysis or mechanochemistry.

The potential for creating hybrid molecules by combining the this compound scaffold with other pharmacophores is an area ripe for exploration, particularly in the search for new therapeutic agents. The development of multi-target drugs is a modern approach in medicinal chemistry, and versatile building blocks like this cyclic allylic alcohol could play a significant role. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

(2-methylcyclohexen-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7-4-2-3-5-8(7)6-9/h9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJRTBCIHIBGOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340526 | |

| Record name | (2-methyl-cyclohex-1-enyl)-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29474-11-1 | |

| Record name | (2-methyl-cyclohex-1-enyl)-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methyl Cyclohex 1 Enyl Methanol and Analogues

Strategic Reduction Pathways to Cyclohexenyl Methanols

The reduction of carbonyl precursors stands as a primary route to cyclohexenyl methanols. The choice of reducing agent and reaction conditions is crucial for achieving the desired selectivity, particularly when other reducible functional groups, such as a carbon-carbon double bond, are present.

Stereoselective Hydride Reductions of Carbonyl Precursors

The reduction of α,β-unsaturated carbonyl compounds, such as 2-methylcyclohex-1-enecarbaldehyde or 2-methyl-2-cyclohexen-1-one, is a common strategy to produce (2-Methyl-cyclohex-1-enyl)-methanol. The stereochemical outcome of this reduction is highly dependent on the nature of the hydride reagent and the substitution pattern of the cyclohexene (B86901) ring. libretexts.org

Hydride reagents can attack the carbonyl group from either the axial or equatorial face of the cyclohexene ring, leading to different diastereomers. libretexts.org The use of bulky hydride reagents generally favors equatorial attack, which is often the thermodynamically preferred pathway. For instance, the reduction of 2-methylcyclohexanone (B44802) with aluminum hydride has been shown to yield a mixture of cis- and trans-2-methylcyclohexanol. psu.edu The ratio of these isomers can be influenced by the reaction temperature, with lower temperatures sometimes leading to higher selectivity. psu.edu

For the enantioselective reduction of prochiral ketones, chirally modified hydride reagents are employed. These can include lithium aluminum hydride (LAH) or sodium borohydride (B1222165) modified with chiral ligands such as amino alcohols or BINOL. wikipedia.orgacsgcipr.org These chiral reagents create a chiral environment around the hydride source, leading to the preferential formation of one enantiomer of the alcohol product.

Table 1: Stereoselective Hydride Reduction of 2-Methylcyclohexanone

| Hydride Reagent | Solvent | Temperature (°C) | Product Ratio (cis:trans) |

| Aluminum Hydride | THF | 0 | 26:74 |

| Aluminum Hydride | THF | 25 (prolonged) | 12:88 |

Data sourced from a study on the reexamination of aluminum hydride as a stereoselective reducing agent. psu.edu

Catalytic Hydrogenation Approaches

Catalytic hydrogenation offers a greener and often more scalable alternative to metal hydride reductions. However, the selective hydrogenation of the carbonyl group in an α,β-unsaturated aldehyde or ketone to the corresponding allylic alcohol is a significant challenge, as the carbon-carbon double bond is often more susceptible to reduction. tue.nltandfonline.com

The key to achieving high selectivity for the allylic alcohol lies in the choice of catalyst and reaction conditions. rsc.org Various catalytic systems have been developed to favor the hydrogenation of the C=O bond over the C=C bond. These often involve bimetallic catalysts or the use of specific promoters. For example, platinum-cobalt (B8599474) based catalysts have been shown to be effective for the selective hydrogenation of α,β-unsaturated aldehydes to their corresponding unsaturated alcohols. google.com The mechanism is thought to involve the preferential adsorption of the carbonyl group onto the catalyst surface. tue.nl The choice of solvent and the use of additives can also play a crucial role in enhancing the selectivity of the reaction. rsc.org

Table 2: Catalysts for Selective Hydrogenation of α,β-Unsaturated Aldehydes

| Catalyst System | Substrate Example | Product | Selectivity for Unsaturated Alcohol |

| Platinum-Cobalt | α,β-unsaturated aldehyde | α,β-unsaturated alcohol | High |

| Iridium and Osmium based catalysts | α,β-unsaturated aldehyde | Unsaturated alcohol | Generally more selective than Pt, Ru, Pd, Rh, Ni |

| Ruthenium with promoter | α,β-unsaturated aldehyde | Unsaturated alcohol | Selectivity can be enhanced |

Information compiled from reviews on catalytic hydrogenation. tue.nlrsc.orggoogle.com

Cycloaddition Reactions for Cyclohexene Ring Construction

Cycloaddition reactions, particularly the Diels-Alder reaction, are powerful tools for the construction of six-membered rings with good control over regiochemistry and stereochemistry. wvu.eduorganic-chemistry.org

Diels-Alder Reaction Strategies

The Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a cyclohexene ring. youtube.comchegg.com To synthesize a precursor to this compound, a diene and a dienophile bearing the appropriate substituents would be required. For instance, the reaction of a 1-substituted diene with an α-methyl-α,β-unsaturated aldehyde or a related dienophile could potentially lead to the desired 2-methylcyclohexene scaffold.

The regioselectivity of the Diels-Alder reaction is governed by the electronic nature of the substituents on the diene and dienophile. Generally, the reaction is favored between an electron-rich diene and an electron-poor dienophile. organic-chemistry.org While a direct, high-yielding Diels-Alder synthesis of a direct precursor to this compound is not extensively reported, the general principles of this reaction allow for the rational design of such a synthetic route. For example, the synthesis of related cyclohex-1-ene-1,6-dicarbaldehydes has been achieved through Diels-Alder reactions involving furan (B31954) derivatives. acs.org

Other Pericyclic Routes

Besides the Diels-Alder reaction, other pericyclic reactions can be employed for the synthesis of cyclohexene rings, although they are generally less common for this specific purpose. These include electrocyclic reactions and sigmatropic rearrangements.

Electrocyclic reactions involve the intramolecular cyclization of a conjugated polyene to form a cyclic compound. pressbooks.pubchemistnotes.com For instance, a substituted 1,3,5-hexatriene (B1211904) could undergo a 6π-electrocyclization to form a cyclohexadiene, which could then be further functionalized. masterorganicchemistry.comrsc.orgimperial.ac.uk The stereochemistry of the product is dictated by the Woodward-Hoffmann rules and depends on whether the reaction is carried out under thermal or photochemical conditions. masterorganicchemistry.com

Sigmatropic rearrangements involve the migration of a sigma-bond across a π-system. wikipedia.orguh.edu A tue.nltue.nl-sigmatropic rearrangement, such as the Cope or Claisen rearrangement, can be used to construct substituted cyclohexene rings. acs.orgnih.gov For example, a stereospecific tue.nltue.nl-sigmatropic rearrangement has been utilized to synthesize chiral cyclohexenones, which are valuable precursors for compounds like this compound. acs.org These reactions often proceed with a high degree of stereocontrol. acs.org

Functional Group Interconversions on Cyclohexene Scaffolds

An alternative synthetic strategy involves the modification of a pre-existing 2-methylcyclohexene scaffold. This approach relies on the conversion of a functional group at the C1 position into the desired hydroxymethyl group.

A common precursor for this transformation is 2-methylcyclohex-1-ene-1-carboxylic acid nih.gov or its corresponding ester. The reduction of a carboxylic acid or an ester to a primary alcohol is a standard transformation in organic synthesis. This can be readily achieved using powerful reducing agents such as lithium aluminum hydride (LAH). The carboxylic acid precursor itself can be synthesized through various methods, including the carboxylation of an organometallic intermediate derived from a 1-halo-2-methylcyclohex-1-ene.

Olefin Functionalization for Methanol (B129727) Group Introduction

Direct functionalization of an olefin to introduce a methanol group (a hydroxymethyl group, -CH₂OH) onto a pre-existing methyl-substituted cyclohexene ring is a key strategy. The primary challenge lies in controlling the regioselectivity of the addition across the double bond.

A common method for hydrating alkenes, hydroboration-oxidation, when applied to 1-methylcyclohexene, predictably results in the anti-Markovnikov addition of water. This process, however, yields 2-methylcyclohexanol (B165396), where the hydroxyl group is attached directly to the ring at a saturated carbon, rather than the desired this compound.

More advanced C-C bond-forming reactions are required to introduce the -CH₂OH unit. One such sophisticated approach is a tandem catalytic process sometimes referred to as "methanolation of olefins." This method effectively adds a methanol molecule across a C=C bond in an atom-efficient manner. The process is a one-pot sequence that combines:

Dehydrogenation of Methanol: A manganese-pincer complex catalyzes the decomposition of methanol into synthesis gas (CO and H₂).

Hydroformylation: A rhodium/phosphine catalyst utilizes the in situ generated syngas to convert the olefin (e.g., 1-methylcyclohexene) into the corresponding aldehyde (2-methylcyclohex-1-ene-1-carbaldehyde).

Hydrogenation: The same manganese catalyst then hydrogenates the newly formed aldehyde to the final primary alcohol, this compound.

This integrated system allows for the synthesis of C1-elongated alcohols from olefins under relatively low pressure, avoiding the need to handle pressurized syngas directly.

A more traditional and direct route to the target compound involves the reduction of the corresponding α,β-unsaturated ketone, 2-methyl-2-cyclohexen-1-one. This method is widely documented and effective.

| Reaction | Starting Material | Reagents | Product | Key Feature |

| Reduction | 2-Methyl-2-cyclohexen-1-one | Sodium borohydride (NaBH₄), Methanol | This compound | High yield, direct synthesis |

| Tandem Catalysis | 1-Methylcyclohexene, Methanol | Mn/pincer complex, Rh/phosphine catalyst | This compound | Atom-efficient, low-pressure process |

Chiral Pool Synthesis Approaches

Chiral pool synthesis leverages naturally occurring, enantiomerically pure compounds as starting materials to build complex chiral molecules. This strategy imparts chirality from the beginning of the synthetic sequence, avoiding the need for asymmetric catalysts or resolution steps later on.

For the synthesis of chiral analogues of this compound, a prominent chiral pool approach utilizes cis-cyclohexadiene diols. These versatile synthons are not typically found in nature themselves but are readily produced via the whole-cell oxidation of simple aromatic compounds like toluene (B28343) or chlorobenzene (B131634) by genetically engineered soil bacteria (e.g., Pseudomonas putida). The resulting diols are highly functionalized, enantiomerically pure, and serve as powerful starting points for a variety of natural products.

The synthesis can proceed through a series of functional group manipulations:

Protection: The diol functionality is often protected, for example, as an acetonide.

Epoxidation/Ring-Opening: Selective epoxidation of one double bond followed by nucleophilic ring-opening can introduce new stereocenters and functional groups.

Elimination and Modification: Subsequent steps can involve elimination reactions to regenerate a cyclohexene ring system and modification of existing functional groups to build the desired side chain, ultimately leading to chiral cyclohexenol (B1201834) derivatives.

This approach allows for the diastereoselective preparation of a wide range of substituted cyclohexenols, where the stereochemistry is controlled by the inherent chirality of the starting diol. elsevierpure.com

| Chiral Starting Material | Source | Key Transformation | Resulting Structure Type |

| cis-1,2-Dihydroxy-3-methyl-cyclohexa-3,5-diene | Microbial oxidation of toluene | Diastereoselective functional group interconversions | Enantiopure functionalized cyclohexenols |

| (-)-Carvone | Spearmint oil | Ring modifications and functionalization | Chiral terpene-derived cyclohexenols |

| (-)-Pulegone | Pennyroyal oil | Rearrangements and functionalization | Chiral building blocks for complex natural products |

Chemoenzymatic and Biocatalytic Synthesis Routes

To obtain enantiomerically pure this compound, chemoenzymatic and biocatalytic methods offer a highly efficient and selective approach. Dynamic Kinetic Resolution (DKR) is a particularly powerful strategy that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. nih.gov

This process combines an enzymatic kinetic resolution with an in situ racemization of the slower-reacting enantiomer of the starting material. For allylic alcohols like this compound, a typical DKR protocol involves: nih.gov

Enzymatic Kinetic Resolution: A lipase, most commonly Candida antarctica Lipase B (CALB), selectively acylates one enantiomer of the racemic alcohol (e.g., the (R)-enantiomer) at a much faster rate than the other.

In Situ Racemization: A metal catalyst, often a ruthenium complex (like a Shvo or Grubbs-type catalyst), simultaneously converts the unreactive (S)-enantiomer back into the racemic mixture.

This continuous cycle of selective acylation and racemization funnels the entire racemic starting alcohol into a single, enantiomerically pure acylated product. researchgate.net Subsequent hydrolysis of the ester yields the desired enantiopure alcohol.

Laccases, in combination with catalysts like Bobbitt's salt, can also be used in the oxidative rearrangement of related tertiary allylic alcohols to enones in aqueous media, demonstrating another facet of biocatalysis in this area. nih.gov

| Method | Enzyme | Racemization Catalyst | Substrate | Product | Key Advantage |

| Dynamic Kinetic Resolution (DKR) | Candida antarctica Lipase B (CALB) | Ruthenium-based complex | Racemic allylic alcohols | Enantiopure allylic esters | High enantioselectivity and theoretical 100% yield |

| Oxidative Rearrangement | Laccase from Trametes versicolor | Bobbitt's salt | Tertiary allylic alcohols | α,β-Unsaturated enones | Green chemistry approach in aqueous media |

Development of Novel Multicomponent Reactions Incorporating Cyclohexenol Units

Multicomponent reactions (MCRs) are highly convergent synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product in one step. youtube.com This approach is prized for its efficiency, atom economy, and ability to rapidly generate molecular diversity.

The development of MCRs to construct functionalized cyclohexenol frameworks is an active area of research. One such example is a three-component reaction that provides access to functionalized cyclohex-2-ene-1-ols. nih.gov This reaction involves the in situ generation of a 1-alkoxy-1,3-butadiene derivative from an aldehyde and an alcohol. This reactive diene is then immediately trapped by an electron-deficient dienophile (an alkene or alkyne) via a Diels-Alder reaction to form the cyclohexene ring system.

The key steps are:

Reactant Combination: An aldehyde, an alcohol (or carboxylic acid anhydride), and a dienophile are combined in a single pot.

Diene Formation: The aldehyde and alcohol react to form a reactive diene intermediate.

Cycloaddition: The diene undergoes a [4+2] cycloaddition with the dienophile to create the six-membered ring, embedding the hydroxyl group (or a precursor) in the desired position.

These MCRs offer a selective and efficient route to a variety of substituted cyclohexenols, saving time, energy, and resources compared to traditional multi-step syntheses. nih.gov

| Reaction Type | Components | Key Intermediate | Product Class |

| Three-Component Diels-Alder | Aldehyde, Alcohol, Dienophile | 1-Alkoxy-1,3-butadiene | Functionalized Cyclohex-2-en-1-ols |

Elucidation of Reaction Mechanisms and Transformative Pathways of 2 Methyl Cyclohex 1 Enyl Methanol

Mechanistic Investigations of Formation Reactions

The formation of the (2-Methyl-cyclohex-1-enyl)-methanol framework can be achieved through various synthetic strategies, primarily involving the manipulation of cyclohexyl precursors. The mechanisms of these formation reactions are often governed by the principles of carbocation chemistry and nucleophilic attack.

The dehydration of 2-methylcyclohexanol (B165396) is a classic example of an E1 elimination reaction that proceeds through a carbocation intermediate. The initial step involves the protonation of the hydroxyl group by a strong acid, such as phosphoric acid, to form a good leaving group, water. youtube.com The departure of water generates a secondary carbocation at the C-1 position of the cyclohexane (B81311) ring. youtube.compearson.com

This secondary carbocation is not particularly stable and can undergo rearrangement to form a more stable tertiary carbocation. youtube.comyoutube.com This occurs via a 1,2-hydride shift, where a hydrogen atom from the adjacent C-2 position migrates with its pair of electrons to the carbocationic center. youtube.comchegg.com This rearrangement is thermodynamically favorable due to the increased stability of the resulting tertiary carbocation. ucsb.edu

Once the carbocations are formed, they can be deprotonated by a weak base (such as water) at an adjacent carbon to form a double bond, leading to a mixture of alkene products. youtube.com The deprotonation of the secondary carbocation can yield 1-methylcyclohexene and 3-methylcyclohexene. youtube.com The more stable tertiary carbocation can also lead to the formation of 1-methylcyclohexene and methylenecyclohexane. youtube.com According to Zaitsev's rule, the more substituted and therefore more stable alkene, 1-methylcyclohexene, is generally the major product. youtube.comchegg.com

It is important to note that all the steps in this E1 mechanism are reversible. chegg.com The reaction is typically driven to completion by distilling off the lower-boiling alkene products as they are formed, in accordance with Le Chatelier's principle. youtube.com Computational studies have shown that 1-methylcyclohexene is significantly more stable than the other isomeric products, which supports its prevalence in the product mixture under thermodynamic equilibrium. ucsb.edu

The synthesis of substituted cyclohexene (B86901) derivatives, including precursors to this compound, can also be achieved through nucleophilic addition to electrophilic cyclohexenyl species. One common strategy involves the reaction of an organometallic reagent, such as a Grignard reagent, with a cyclohexanone (B45756) derivative. For instance, the treatment of cyclohexanone with methylmagnesium bromide introduces a methyl group and forms a tertiary alcohol. vaia.com Subsequent dehydration of this alcohol yields 1-methylcyclohexene. vaia.com

Another approach involves the generation of an enolate from cyclohexanone by treatment with a base. This enolate, being a potent nucleophile, can then react with an electrophile like iodomethane (B122720) to introduce a methyl group at the alpha-position, forming 2-methylcyclohexanone (B44802). quora.com This ketone can then be further functionalized.

The Michael addition, or conjugate addition, represents another important class of nucleophilic addition reactions. In this reaction, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. masterorganicchemistry.com This is possible because the electron-withdrawing nature of the carbonyl group makes the β-carbon electrophilic. masterorganicchemistry.com Various nucleophiles, including enolates, amines, and organocuprates, can participate in conjugate addition reactions. masterorganicchemistry.com

Furthermore, nucleophilic addition can occur on cationic metal-arene complexes. For example, cations of the type [C6H6Mo(π-C3H5)L2]+ react with nucleophiles to yield neutral cyclohexadienyl derivatives. rsc.org

Table 1: Key Reactions in the Formation of Cyclohexene Derivatives

| Reaction Type | Reactants | Reagents | Product(s) |

| Dehydration | 2-Methylcyclohexanol | H₃PO₄, heat | 1-Methylcyclohexene, 3-Methylcyclohexene, Methylenecyclohexane |

| Grignard Reaction | Cyclohexanone | CH₃MgBr, then H₃O⁺ | 1-Methylcyclohexene |

| Enolate Alkylation | Cyclohexanone | 1. Base, 2. CH₃I | 2-Methylcyclohexanone |

| Michael Addition | α,β-Unsaturated Ketone | Enolate | Conjugate addition product |

| Nucleophilic Addition to Metal Complex | [C₆H₆Mo(π-C₃H₅)L₂]⁺ | Nucleophile (e.g., H⁻, Buⁿ⁻) | [(C₆H₆R)Mo(π-C₃H₅)L₂] |

Mechanistic Studies of Derivatization Reactions of the Hydroxyl Functionality

The hydroxyl group of this compound is a key functional handle that allows for a variety of derivatization reactions. Understanding the mechanisms of these transformations is essential for the synthesis of new molecules with tailored properties.

Esterification Mechanisms and Kinetic Studies

Esterification of this compound involves the reaction of the hydroxyl group with a carboxylic acid or its derivative, such as an acid chloride or anhydride. The Fischer esterification, which utilizes a carboxylic acid and an acid catalyst, proceeds through a series of reversible protonation and nucleophilic acyl substitution steps. The reaction is typically driven to completion by removing water as it is formed.

Kinetic studies of esterification reactions provide valuable insights into the reaction mechanism and the factors that influence the reaction rate. These studies often involve monitoring the concentration of reactants or products over time under various conditions, such as different temperatures, catalyst concentrations, and reactant ratios. The data obtained can be used to determine the rate law, activation energy, and other kinetic parameters, which helps in optimizing the reaction conditions for maximum yield and efficiency.

Etherification and Related O-Functionalization Pathways

Etherification of this compound can be achieved through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form the ether. The choice of base and solvent is crucial for the success of this reaction, as is the nature of the alkyl halide.

Other O-functionalization pathways include the formation of silyl (B83357) ethers by reacting the alcohol with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole (B134444). Silyl ethers are often used as protecting groups for alcohols due to their stability under a variety of reaction conditions and their ease of cleavage.

Electrophilic and Nucleophilic Addition Mechanisms to the Cyclohexene Double Bond

The double bond in the cyclohexene ring of this compound is susceptible to both electrophilic and nucleophilic addition reactions, providing a pathway to a wide range of functionalized cyclohexyl derivatives.

Electrophilic addition to the double bond typically proceeds through a carbocation intermediate. For example, the reaction with a hydrohalic acid (HX) involves the initial protonation of the double bond to form a carbocation at the more substituted carbon (Markovnikov's rule). The halide ion then attacks the carbocation to give the final addition product. The stereochemistry of the addition can be influenced by the reaction conditions and the structure of the starting material.

The addition of halogens (e.g., Br₂) to the double bond generally occurs via a cyclic halonium ion intermediate, which is then opened by the nucleophilic attack of a halide ion. This mechanism typically results in anti-addition of the two halogen atoms.

Nucleophilic addition to the double bond of this compound is less common unless the double bond is activated by an electron-withdrawing group. However, in specific cases, such as in the context of organometallic catalysis, nucleophilic attack on the double bond can be facilitated.

Oxidative and Reductive Transformation Mechanisms of the Alkenyl Alcohol Moiety

The dual functionality of this compound as both an alkene and an alcohol allows for a rich tapestry of oxidative and reductive transformations. The specific reaction pathway and resulting products are highly dependent on the nature of the reagents employed.

Oxidative Transformations

The oxidation of this compound can target either the alcohol or the allylic C-H bonds, leading to different products.

Oxidation of the Alcohol Group: Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are effective for the selective oxidation of primary alcohols to aldehydes. masterorganicchemistry.comorganic-chemistry.orgyoutube.comyoutube.com In the case of this compound, treatment with PCC in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2) is expected to yield (2-Methyl-cyclohex-1-enyl)carbaldehyde. The mechanism commences with the attack of the alcohol's oxygen on the chromium atom of PCC, forming a chromate (B82759) ester intermediate. masterorganicchemistry.com A subsequent E2-like elimination, where a base (such as pyridine) removes the proton from the carbon bearing the hydroxyl group, results in the formation of a carbon-oxygen double bond and the reduction of Cr(VI) to Cr(IV). masterorganicchemistry.com The use of an anhydrous solvent is crucial to prevent over-oxidation to the corresponding carboxylic acid, which could occur if water were present to form a hydrate (B1144303) intermediate. masterorganicchemistry.com

Oxidative Rearrangement: Stronger oxidizing agents or specific catalytic systems can promote an oxidative rearrangement, also known as a nih.govacs.org-transposition. nih.govscispace.com For tertiary allylic alcohols, this transformation is well-documented and leads to β-substituted α,β-unsaturated carbonyl compounds. nih.gov While this compound is a primary alcohol, analogous rearrangements can be envisioned. For instance, chemo-enzymatic systems, such as those employing laccase and a mediator like Bobbitt's salt, have been shown to catalyze the nih.govacs.org-oxidative rearrangement of cyclic tertiary allylic alcohols to the corresponding enones. scispace.com Such a process applied to our substrate could potentially lead to 2-methyl-3-hydroxycyclohex-1-enecarbaldehyde, although this is a less common transformation for primary allylic alcohols.

Allylic Oxidation: Reagents like manganese dioxide (MnO2) are known to selectively oxidize allylic alcohols. dntb.gov.ua In the case of this compound, MnO2 would be expected to oxidize the primary alcohol to the corresponding aldehyde, (2-Methyl-cyclohex-1-enyl)carbaldehyde, similar to PCC.

Reductive Transformations

The reduction of this compound can target the double bond or potentially the hydroxyl group under forcing conditions, though the latter is less common for alcohols.

Reduction of the Alkene: Catalytic hydrogenation is the most common method for reducing the carbon-carbon double bond of an alkene. Using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas (H2), this compound would be reduced to (2-Methyl-cyclohexyl)methanol. The reaction proceeds via the syn-addition of hydrogen atoms to the face of the double bond adsorbed onto the catalyst surface.

Reduction of the Carbonyl (from Oxidized Product): Should the alcohol first be oxidized to the aldehyde, (2-Methyl-cyclohex-1-enyl)carbaldehyde, this carbonyl group can be reduced back to the primary alcohol using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are common choices. chemistrysteps.comyoutube.comadichemistry.combyjus.com LiAlH4 is a much stronger reducing agent than NaBH4 and reacts violently with protic solvents, necessitating the use of anhydrous ethers as solvents. youtube.combyjus.com The mechanism involves the nucleophilic attack of a hydride ion (H-) from the reducing agent on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. adichemistry.com Subsequent workup with a proton source (e.g., water or dilute acid) protonates the alkoxide to yield the alcohol. youtube.comadichemistry.com

| Transformation | Reagent(s) | Expected Product | Key Mechanistic Features |

| Oxidation of Alcohol | Pyridinium Chlorochromate (PCC) | (2-Methyl-cyclohex-1-enyl)carbaldehyde | Formation of a chromate ester followed by E2-like elimination. masterorganicchemistry.com |

| Allylic Oxidation | Manganese Dioxide (MnO2) | (2-Methyl-cyclohex-1-enyl)carbaldehyde | Selective oxidation of the allylic alcohol. dntb.gov.ua |

| Reduction of Alkene | H2, Pd/C or PtO2 | (2-Methyl-cyclohexyl)methanol | Syn-addition of hydrogen across the double bond. |

| Reduction of Aldehyde | NaBH4 or LiAlH4 | This compound | Nucleophilic attack of hydride on the carbonyl carbon. adichemistry.com |

Photochemical and Thermal Rearrangement Mechanisms

Beyond oxidative and reductive pathways, this compound can undergo rearrangements induced by light or heat, leading to isomeric structures.

Photochemical Rearrangements

Photochemical reactions are initiated by the absorption of light, which promotes the molecule to an electronically excited state with different reactivity than the ground state.

nih.govacs.org-Sigmatropic Rearrangement: Allylic alcohols can undergo photochemical nih.govacs.org-rearrangements. nih.gov A light-driven, proton-coupled electron transfer (PCET) process can activate the O-H bond, leading to the formation of an alkoxy radical. nih.gov Subsequent cleavage of the C-C bond can result in a transposition. For this compound, a photochemical nih.govacs.org-hydroxyl shift would lead to the formation of 1-methylcyclohex-2-en-1-ol. This type of rearrangement can be facilitated by photosensitizers or proceed directly upon UV irradiation.

Di-π-methane Rearrangement: While less common for this specific substrate, allylic systems with appropriate substitution patterns can undergo di-π-methane rearrangements. acs.org This involves the photochemical rearrangement of a molecule containing two π-systems separated by a single carbon atom (a 1,4-diene or an allyl-substituted aromatic ring). While this compound does not fit this description perfectly, related photochemical isomerizations of the cyclohexene ring could be envisaged under certain conditions.

Photo-Semipinacol Rearrangement: A recently developed method involves the photo- and cobalt-catalyzed semipinacol rearrangement of unactivated allylic alcohols. chemistryviews.org This reaction converts allylic alcohols into α,α-disubstituted ketones. chemistryviews.org Applying this to this compound could potentially lead to 1-acetyl-1-methylcyclopentane through a ring contraction mechanism, although the specific outcome would depend on the migratory aptitude of the ring carbons.

Thermal Rearrangements

Thermal rearrangements are driven by heat and often proceed through concerted pericyclic pathways or via radical intermediates.

nih.govnih.gov-Hydride Shift: If the geometry of the transition state is favorable, a nih.govnih.gov-hydride shift could occur. In the context of this compound, this would involve the transfer of a hydrogen atom from the hydroxyl-bearing carbon to the C5 position of the cyclohexene ring, leading to the formation of 2-methylenecyclohexan-1-ol. However, the stereoelectronic requirements for such a concerted shift are strict.

Ene Reaction: The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and another unsaturated compound (the enophile). wikipedia.org In an intramolecular context, the hydroxyl group of this compound could, in principle, act as a directing group in a thermally induced ene reaction, though a more likely scenario would involve its conversion to a derivative with a more reactive enophile.

acs.orgacs.org-Sigmatropic Rearrangements (Claisen-type): While the parent alcohol would not undergo a Claisen rearrangement, its conversion to an allyl vinyl ether derivative would open up this pathway. For instance, reaction with an appropriate vinyl ether would form an intermediate that, upon heating, could undergo a acs.orgacs.org-sigmatropic rearrangement to a γ,δ-unsaturated aldehyde.

| Rearrangement Type | Conditions | Potential Product(s) | General Mechanism |

| Photochemical nih.govacs.org-Shift | UV light, possibly with sensitizer | 1-Methylcyclohex-2-en-1-ol | Formation of an excited state followed by a sigmatropic shift of the hydroxyl group. |

| Photo-Semipinacol | Light, photocatalyst, Co-catalyst | 1-Acetyl-1-methylcyclopentane | Rearrangement involving a radical cation intermediate. chemistryviews.org |

| Thermal nih.govnih.gov-Hydride Shift | Heat | 2-Methylenecyclohexan-1-ol | Concerted pericyclic shift of a hydrogen atom. |

Theoretical and Computational Investigations of 2 Methyl Cyclohex 1 Enyl Methanol

Quantum Chemical Calculations (e.g., DFT, Ab Initio, MP2)

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and energy of molecules. unipd.it For allylic alcohols like (2-Methyl-cyclohex-1-enyl)-methanol, methods such as Density Functional Theory (DFT), Ab Initio, and Møller-Plesset perturbation theory (MP2) are employed to predict a variety of molecular properties with high accuracy. unipd.itresearchgate.net

Natural Bond Orbital (NBO) analysis, often performed with DFT methods like B3LYP, can elucidate key bonding interactions. bohrium.comnih.gov A significant feature in allylic alcohols is the potential for intramolecular hydrogen bonding between the hydroxyl group and the π-system of the C=C double bond. researchgate.net This interaction, a form of σ → π* hyperconjugation, contributes to the stabilization of certain conformers. imperial.ac.uk The oxygen atom of the hydroxyl group, with its lone pairs, can act as a hydrogen bond acceptor, while the hydroxyl proton can act as a donor.

Computational studies on similar systems, such as other allylic alcohols, have shown that conformations involving this π-type hydrogen bonding are often the lowest in energy. researchgate.net This interaction involves the delocalization of electron density from the hydroxyl group to the π-system of the double bond, which can be quantified through NBO analysis.

Note: The values in this table are illustrative and based on typical results for similar allylic alcohols. Specific values for this compound would require dedicated calculations.

The flexibility of the cyclohexene (B86901) ring and the rotation around the C-C and C-O bonds of the hydroxymethyl group give rise to multiple possible conformations for this compound. Computational methods are invaluable for exploring the potential energy surface (PES) and identifying the most stable conformers. researchgate.netresearchgate.net

The cyclohexene ring typically adopts a half-chair conformation. For this compound, the hydroxymethyl group can be in either a pseudo-axial or pseudo-equatorial position relative to the ring. Further rotational isomers (rotamers) exist due to the rotation of the hydroxyl group.

Computational studies on substituted cyclohexenes and allylic alcohols have demonstrated that the relative energies of these conformers are determined by a balance of several factors:

Steric Strain : Repulsive interactions between bulky groups, such as the A(1,3) strain between the methyl group and the hydroxymethyl substituent. bohrium.com

Torsional Strain : Strain arising from eclipsing bonds.

Intramolecular Hydrogen Bonding : As discussed, the interaction between the OH group and the π-bond can significantly stabilize certain conformations. researchgate.net

A potential energy surface scan, performed by systematically changing key dihedral angles and calculating the energy at each point, can map out the energetic landscape of the molecule. researchgate.net This allows for the identification of local minima (stable conformers) and the energy barriers between them. For similar allylic alcohols, calculations have predicted multiple stable conformers, with energy differences often being quite small. researchgate.net

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is crucial for interpreting experimental spectra.

Vibrational Frequencies (IR/Raman) : DFT calculations, often using the B3LYP functional, can compute the harmonic vibrational frequencies of the molecule. mdpi.comresearchgate.net These calculated frequencies, when appropriately scaled, typically show good agreement with experimental IR and Raman spectra. The position of the O-H stretching frequency is particularly sensitive to hydrogen bonding; a shift to lower wavenumbers in the calculated spectrum for a specific conformer is a strong indicator of an intramolecular hydrogen bond. researchgate.net

NMR Chemical Shifts : The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of DFT. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. By calculating the chemical shifts for all plausible low-energy conformers and averaging them based on their predicted Boltzmann population, a theoretical spectrum can be generated that can be compared directly with experimental data. This comparison can help confirm the major conformations present in solution. mdpi.com

Table 2: Predicted Spectroscopic Data for a Hypothetical Low-Energy Conformer

| Parameter | Predicted Value | Significance |

|---|---|---|

| O-H Stretch Freq. (cm⁻¹) | ~3600 cm⁻¹ | Indicates intramolecular H-bonding (lower than free OH). researchgate.net |

| ¹H NMR Shift (OH) | Variable (depends on solvent/conc.) | Sensitive to H-bonding and exchange. |

Note: These are representative values. Actual predictions require specific calculations.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, this could involve studying its synthesis, such as via a Diels-Alder reaction, or its subsequent reactions, like oxidation or esterification. wikipedia.orgresearchgate.net

DFT calculations can be used to model the entire reaction pathway, locating the transition state (TS) structures that connect reactants to products. mdpi.com The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. For example, in the palladium-catalyzed amination of allylic alcohols, DFT calculations have been used to elucidate the mechanism and the role of co-catalysts, showing how hydrogen bonding can lower the transition state energy. mdpi.com Similarly, modeling the synthesis of allylic alcohols can reveal the key steps, such as hydrometalation and carbonyl addition in ruthenium-catalyzed reactions. nih.gov

By characterizing the geometry and vibrational frequencies of the transition state (which has exactly one imaginary frequency), chemists can gain a detailed understanding of the bond-breaking and bond-forming processes that occur during the reaction. researchgate.net

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While quantum chemical calculations typically model molecules in a vacuum or with implicit solvent models, molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior in a condensed phase. researchgate.netuottawa.ca MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of molecular motions over time. bohrium.comrsc.org

For this compound, MD simulations could be used to:

Explore Conformational Dynamics : Observe the transitions between different conformers in real-time, providing insights into the flexibility of the molecule and the timescales of these changes. acs.org

Study Solvent Effects : Explicitly model the interactions between the solute molecule and individual solvent molecules. This is particularly important for understanding how the solvent shell influences conformational preferences and reactivity. For instance, polar solvents might disrupt the intramolecular hydrogen bond in favor of forming intermolecular hydrogen bonds with the solvent.

MD simulations often use force fields, which are simpler, empirical energy functions, allowing for the simulation of larger systems over longer timescales than what is feasible with quantum mechanical methods. bohrium.com

Computational Studies of Stereoisomerism and Chirality

This compound is a chiral molecule due to the stereocenter at the carbon atom bonded to the hydroxymethyl group (C1 of the ring). This gives rise to two enantiomers, (R)- and (S)-(2-Methyl-cyclohex-1-enyl)-methanol.

Computational methods can be used to study this stereoisomerism in several ways:

Absolute Configuration : By calculating the optical rotation or the electronic circular dichroism (ECD) spectrum for a specific enantiomer (e.g., the R-enantiomer) and comparing it to the experimental data, the absolute configuration of the synthesized or isolated compound can be determined.

Diastereoselectivity in Reactions : If the molecule is synthesized in a reaction that creates this stereocenter, computational modeling of the reaction pathways for the formation of different stereoisomers can help explain or predict the diastereoselectivity of the reaction. mdpi.com This involves comparing the energies of the diastereomeric transition states leading to the different products. researchgate.netsapub.org For substituted cyclohexenes, computational models can predict the most stable chair conformations and the preferred axial or equatorial positions of substituents, which is key to understanding stereochemical outcomes. sapub.org

Advanced Spectroscopic Characterization for Mechanistic and Stereochemical Insights into 2 Methyl Cyclohex 1 Enyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of (2-Methyl-cyclohex-1-enyl)-methanol, offering insights into its proton and carbon framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The olefinic proton on the cyclohexene (B86901) ring would appear in the downfield region, typically between 5.5 and 6.0 ppm. The protons of the methylene (B1212753) group of the hydroxymethyl substituent are diastereotopic and would likely appear as a multiplet in the range of 3.5-4.5 ppm, influenced by the adjacent chiral center and the double bond. The methyl group protons attached to the double bond are expected to resonate around 1.6-2.2 ppm. The allylic protons on the cyclohexene ring would also fall in a similar region. The remaining methylene protons of the cyclohexene ring would produce a complex series of multiplets in the upfield region, generally between 1.2 and 2.5 ppm. nih.govnist.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The quaternary carbons of the double bond are expected at approximately 130-140 ppm (C-1) and 120-130 ppm (C-2). The carbon of the hydroxymethyl group should appear around 60-70 ppm. The methyl carbon is anticipated to be in the range of 15-25 ppm. The carbons of the cyclohexene ring would have shifts in the range of 20-40 ppm. hmdb.caresearchgate.netrsc.org

A hypothetical assignment of the ¹H and ¹³C chemical shifts is presented in the table below.

| Atom No. | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~135 |

| 2 | 5.5 - 6.0 (m) | ~125 |

| 3 | 1.9 - 2.2 (m) | ~30 |

| 4 | 1.5 - 1.8 (m) | ~25 |

| 5 | 1.5 - 1.8 (m) | ~22 |

| 6 | 1.9 - 2.2 (m) | ~28 |

| 7 (CH₂) | 3.9 - 4.2 (m) | ~65 |

| 8 (CH₃) | 1.7 - 2.0 (s) | ~20 |

| OH | Variable | - |

Note: These are predicted values and may differ from experimental data. 'm' denotes a multiplet and 's' a singlet.

The analysis of proton-proton coupling constants (J-values) is crucial for confirming the connectivity and stereochemistry of this compound.

Vicinal Coupling: The coupling between the olefinic proton and the adjacent allylic protons on C-3 would provide information about the conformation of the cyclohexene ring. Typical ³J values for cis and trans relationships in cyclohexene systems can help to define the dihedral angles.

Geminal Coupling: The diastereotopic protons of the CH₂OH group are expected to exhibit geminal coupling (²J), typically in the range of -10 to -15 Hz. researchgate.net

Allylic Coupling: Long-range allylic coupling (⁴J) between the methyl group protons and the olefinic proton, as well as between the olefinic proton and the allylic protons on C-6, would further confirm the assignments.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful techniques for determining the through-space proximity of protons, which is essential for elucidating the stereochemistry and preferred conformation of this compound.

NOESY/ROESY correlations would be expected between:

The protons of the methyl group and the olefinic proton, confirming their cis relationship across the double bond.

The protons of the hydroxymethyl group and the adjacent protons on the cyclohexene ring, which would help to define the orientation of the substituent.

Correlations between protons on the cyclohexene ring would help to establish the ring's conformation, likely a half-chair.

High-Resolution Mass Spectrometry (HRMS) and Detailed Fragmentation Pathway Analysis

High-resolution mass spectrometry provides the exact mass of the molecular ion, allowing for the determination of the elemental composition. For this compound (C₈H₁₄O), the expected exact mass is approximately 126.1045 u.

The fragmentation pattern in the mass spectrum gives valuable structural information. While a specific HRMS fragmentation study for this compound is not available, the fragmentation of allylic alcohols and substituted cyclohexenes is well-documented. nih.govresearchgate.netresearchgate.net The molecular ion is expected to be observed, although it may be of low intensity. Key fragmentation pathways would likely include:

Loss of a hydroxyl radical (•OH): leading to a fragment at m/z 109.

Loss of a hydroxymethyl radical (•CH₂OH): resulting in a fragment at m/z 95.

Loss of water (H₂O): from the molecular ion, giving a peak at m/z 108.

Retro-Diels-Alder (RDA) reaction: A characteristic fragmentation of cyclohexene derivatives. Cleavage of the ring could lead to various charged fragments depending on the charge distribution. For instance, the RDA fragmentation could result in the loss of ethene, leading to a significant ion.

Cleavage of the allylic bond: Fragmentation at the C-C bond adjacent to the double bond is a common pathway for alkenes. researchgate.net

A plausible fragmentation pattern is outlined below:

| m/z | Proposed Fragment |

| 126 | [M]⁺ |

| 111 | [M - CH₃]⁺ |

| 109 | [M - OH]⁺ |

| 108 | [M - H₂O]⁺ |

| 95 | [M - CH₂OH]⁺ |

| 81 | [C₆H₉]⁺ |

| 79 | [C₆H₇]⁺ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment and Molecular Symmetry Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of the molecule, providing information about the functional groups present and their chemical environment. nih.gov

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the methyl and methylene groups would appear just below 3000 cm⁻¹. The C=C stretching vibration of the cyclohexene ring would be observed around 1640-1680 cm⁻¹. The C-O stretching vibration of the primary alcohol is expected in the region of 1000-1050 cm⁻¹. nist.govnih.govmdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=C stretching vibration is typically a strong and sharp band in the Raman spectrum. The symmetric C-H stretching vibrations of the alkyl groups are also prominent. The lower frequency region of the Raman spectrum can provide information about the skeletal vibrations of the cyclohexene ring.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| O-H stretch | 3200-3600 (broad) | FT-IR |

| C-H stretch (sp²) | 3000-3100 | FT-IR, Raman |

| C-H stretch (sp³) | 2850-3000 | FT-IR, Raman |

| C=C stretch | 1640-1680 | FT-IR, Raman (strong) |

| C-O stretch | 1000-1050 | FT-IR |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

This compound possesses a chiral center at the carbon atom bearing the hydroxymethyl group. Therefore, it can exist as a pair of enantiomers. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the absolute configuration of a chiral molecule. mdpi.com

The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. The sign and magnitude of the Cotton effects in the CD spectrum, which correspond to the electronic transitions of the chromophores (in this case, the C=C double bond), can be correlated with the absolute configuration of the chiral center. By comparing the experimental CD spectrum with theoretical spectra calculated using quantum chemical methods, the absolute configuration (R or S) of the enantiomers of this compound can be determined. mdpi.com The electronic transitions of the double bond would be the primary focus of such a study.

Synthesis and Chemical Utility of 2 Methyl Cyclohex 1 Enyl Methanol Derivatives and Analogues

Ester and Ether Derivatives: Synthesis and Characterization

The hydroxyl group of (2-methyl-cyclohex-1-enyl)-methanol is readily converted into ester and ether functionalities. These derivatives are not only important for modifying the molecule's physical and biological properties but also serve as key intermediates in multi-step syntheses.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid, acid chloride, or anhydride. Acid catalysis is often employed for reactions with carboxylic acids, while reactions with the more reactive acid chlorides and anhydrides are frequently performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the acidic byproduct.

Etherification can be accomplished through various methods, most notably the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which is then treated with an alkyl halide. Alternatively, methylation can be achieved using reagents like methyl iodide. springernature.com

The characterization of these derivatives relies heavily on spectroscopic methods. In Infrared (IR) spectroscopy, the disappearance of the broad O-H stretching band of the starting alcohol and the appearance of a strong C=O stretching band for esters (typically around 1735 cm⁻¹) or a C-O stretching band for ethers are indicative of a successful reaction. Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation. In ¹H NMR, the chemical shift of the methylene (B1212753) protons adjacent to the oxygen (the -CH₂O- group) is significantly affected by the conversion. For ¹³C NMR, shifts in the carbon signals of the carbinol carbon and adjacent carbons provide further evidence of derivatization. mdpi.com

Below are generalized synthetic schemes for the preparation of ester and ether derivatives of this compound.

Table 1: Generalized Synthesis of Ester and Ether Derivatives

| Derivative | Reagents and Conditions | General Reaction |

| Ester | Carboxylic Acid (R'COOH), Acid Catalyst (e.g., H₂SO₄), Heat | R-OH + R'-COOH ⇌ R-O-C(=O)-R' + H₂O |

| Acid Chloride (R'COCl), Pyridine or Et₃N, CH₂Cl₂ | R-OH + R'-COCl → R-O-C(=O)-R' + HCl | |

| Acid Anhydride ((R'CO)₂O), Pyridine or Et₃N | R-OH + (R'CO)₂O → R-O-C(=O)-R' + R'COOH | |

| Ether | 1. NaH, THF; 2. Alkyl Halide (R'X) | 1. R-OH + NaH → R-O⁻Na⁺ + H₂ 2. R-O⁻Na⁺ + R'-X → R-O-R' + NaX |

Where R = (2-Methyl-cyclohex-1-enyl)-methyl

Halogenated Derivatives: Reactivity and Applications as Synthetic Intermediates

Halogenated derivatives of this compound are versatile intermediates in organic synthesis. The introduction of a halogen atom, typically in place of the hydroxyl group, transforms the molecule into an electrophilic substrate suitable for a range of nucleophilic substitution and coupling reactions. The conversion of the alcohol to the corresponding alkyl halide can be achieved using standard halogenating agents (e.g., SOCl₂, PBr₃).

These halogenated intermediates are particularly useful in cycloaddition reactions. For instance, derivatives such as allenyl 2-halo-3-vinylcyclohex-2-enyl ethers can undergo tandem [4+2] cycloaddition/aromatization reactions. researchgate.net The nature of the halogen substituent can influence the reaction pathway and yield, with the lower dissociation energy of a C-Br bond compared to a C-Cl bond sometimes leading to higher yields in certain substitution reactions. researchgate.net

The reactivity of these halogenated cyclohexene (B86901) systems allows for their use in constructing complex polycyclic frameworks. The strategic placement of a halogen atom enables subsequent intramolecular or intermolecular bond formations, making these derivatives valuable building blocks for targeted synthesis. researchgate.net

Silyl (B83357) and Other Protecting Group Strategies

In multi-step syntheses involving this compound, it is often necessary to temporarily block the reactivity of the hydroxyl group. This is accomplished by converting it into a stable protecting group that is inert to a specific set of reaction conditions and can be selectively removed later. uchicago.edu

Silyl ethers are among the most common and versatile protecting groups for alcohols due to their ease of formation, stability, and selective cleavage. nih.gov The choice of the specific silyl group depends on the required stability. Common silylating agents include trimethylsilyl (B98337) chloride (TMSCl), triethylsilyl chloride (TESCl), and tert-butyldimethylsilyl chloride (TBDMSCl), often used in the presence of a base like imidazole (B134444) or triethylamine in a solvent such as dimethylformamide (DMF). harvard.edu

The stability of silyl ethers towards acidic and basic conditions varies with the steric bulk of the substituents on the silicon atom. nih.gov For example, TBDMS ethers are significantly more stable to hydrolysis than TMS ethers. Cleavage of silyl ethers is most commonly achieved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), due to the high strength of the silicon-fluoride bond. harvard.edu

An effective protecting group strategy is crucial for achieving high yields and avoiding unwanted side reactions. The ideal protecting group is introduced in high yield, is stable to the desired reaction conditions, and is removed in high yield without affecting other functional groups in the molecule. uchicago.edu

Table 2: Common Silyl Protecting Groups for Alcohols

| Protecting Group | Abbreviation | Common Reagent | Cleavage Conditions | Relative Stability |

| Trimethylsilyl | TMS | TMSCl, Et₃N | K₂CO₃, MeOH; mild acid | Low |

| Triethylsilyl | TES | TESCl, Imidazole, DMF | Mild acid (e.g., AcOH) | Moderate |

| tert-Butyldimethylsilyl | TBDMS / TBS | TBDMSCl, Imidazole, DMF | TBAF, THF; HF-Pyridine | High |

| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl, Imidazole, DMF | TBAF, THF | Very High |

| Triisopropylsilyl | TIPS | TIPSCl, Imidazole, DMF | TBAF, THF | Very High |

Formation of Polycyclic and Spirocyclic Systems through Intramolecular Reactions

The structure of this compound derivatives is well-suited for intramolecular reactions to form complex polycyclic and spirocyclic systems. The inherent proximity of the functionalized side chain and the cyclohexene ring facilitates ring-closing reactions.

A notable application is the use of appropriately substituted derivatives in intramolecular Diels-Alder reactions. For example, an allenyl ether derivative of a related 2-halogenated-3-vinylcyclohexenol can undergo a tandem [4+2] cycloaddition followed by an aromatization step to produce a tetrahydro-3H-naphtho[1,8-bc]furan, a complex tricyclic system. researchgate.net The steric and electronic effects of substituents on the diene and dienophile components play a critical role in these intramolecular cycloadditions. researchgate.net

These intramolecular strategies provide a powerful means of rapidly building molecular complexity from relatively simple starting materials. The conformation of the cyclohexene ring and the length and nature of the tether connecting the reacting moieties are key factors in determining the feasibility and stereochemical outcome of the cyclization.

Role as a Chiral Building Block in Complex Molecule Synthesis

When used in its enantiomerically pure form, this compound can serve as a valuable chiral building block for the asymmetric synthesis of complex molecules. The stereocenter at the point of attachment of the hydroxymethyl group can direct the stereochemical outcome of subsequent reactions, allowing for the construction of specific stereoisomers of the target molecule.

A significant application of chiral cyclohexenyl systems is in the synthesis of nucleoside analogues, where the cyclohexene ring mimics the furanose sugar of natural nucleosides. nih.gov The synthesis of enantiomerically pure 5'-hydroxy-4'-hydroxymethyl-2'-cyclohexenylnucleosides demonstrates the utility of such systems as chiral scaffolds. nih.gov These syntheses are crucial for investigating the biological activities of modified nucleosides and oligonucleotides, which often depend on precise stereochemistry. nih.gov

The use of this compound and its analogues as chiral building blocks leverages the pre-existing stereochemistry to control the formation of new stereocenters, a fundamental strategy in modern asymmetric synthesis. This approach is essential for the preparation of enantiomerically pure pharmaceuticals and other biologically active compounds.

Catalytic Transformations Involving 2 Methyl Cyclohex 1 Enyl Methanol As Substrate or Product

Transition-Metal Catalyzed Reactions (e.g., Hydroamination, Hydrosilylation, Cross-Coupling)

Direct research on transition-metal catalyzed reactions specifically involving (2-Methyl-cyclohex-1-enyl)-methanol as a substrate is limited in the available scientific literature. However, the broader class of allylic alcohols, to which this compound belongs, is known to participate in a variety of synthetically valuable transition-metal catalyzed transformations.

Hydroamination: The anti-Markovnikov hydroamination of allylic alcohols can be achieved using transition metal catalysts. For instance, ruthenium-catalyzed reactions have been shown to facilitate the synthesis of chiral γ-amino alcohols from racemic secondary allylic alcohols and various amines through an asymmetric hydrogen-borrowing process liv.ac.uk. Iron-catalyzed systems have also been developed for the formal anti-Markovnikov hydroamination of allylic alcohols, providing γ-amino alcohols with high selectivity acs.org. Additionally, manganese-catalyzed anti-Markovnikov hydroamination of allyl alcohols offers a route to γ-amino alcohols via a hydrogen-borrowing mechanism chemrxiv.orgacs.org.

Cross-Coupling: Allylic alcohols are versatile substrates in palladium-catalyzed cross-coupling reactions. They can be coupled directly with aryl- and alkenylboronic acids to form allylated products in an atom-economical process rsc.orgorganic-chemistry.org. Nickel-catalyzed cross-coupling of allylic alcohols with organoboron compounds has also been reported to proceed with excellent regioselectivity acs.org. Furthermore, stereoselective cross-coupling reactions between allylic alcohols and imines have been developed, providing a direct route to functionalized homoallylic amines nih.gov. Iron-catalyzed dehydroxyboration of allylic alcohols can produce (E)-allylboronates, which are useful intermediates for further coupling reactions organic-chemistry.orgacs.org.

Organocatalysis and Metal-Free Catalytic Systems

Specific examples of organocatalytic or metal-free catalytic transformations of this compound are not prominently featured in the current body of scientific literature. Nevertheless, the field of organocatalysis has established powerful methods for the transformation of allylic alcohols.

A notable example is the enantioselective synthesis of optically active allylic alcohols and amines through a one-pot organocatalytic sequence involving enone epoxidation/aziridination followed by a Wharton-reaction nih.gov. This approach allows for the generation of stereogenic centers with high enantiomeric and diastereomeric control. Furthermore, organocatalytic strategies have been developed for the asymmetric allylic alkylation of aldehydes using allylic alcohols, often employing a chiral amine in combination with a boronic acid acs.org.

Photoredox and Electrochemical Catalysis for Selective Transformations

While there is no specific research detailing the photoredox or electrochemical catalysis of this compound, these modern synthetic strategies have been effectively applied to the broader class of allylic alcohols.

Photoredox Catalysis: Photoredox catalysis has enabled the isomerization of highly substituted and γ-carbonyl-substituted allylic alcohols to their corresponding carbonyl compounds through a C-H bond activation mechanism researchgate.netpkusz.edu.cn. Dual photoredox and palladium catalysis has been utilized for the asymmetric synthesis of homoallylic alcohols featuring vicinal tetrasubstituted carbon centers chemrxiv.org. Additionally, a combination of photoredox and nickel catalysis has been employed for the diastereoselective reductive allylation of aldehydes with allylic alcohols acs.org.

Electrochemical Catalysis: Electrochemical methods offer a sustainable approach to organic synthesis. For instance, the electrochemical allylation of aldehydes and ketones with allylic alcohols provides a route to a wide variety of homoallylic alcohols rsc.org. The selective oxidation of allylic alcohols to α,β-unsaturated aldehydes can be achieved using electrochemically generated hydrogen peroxide in the presence of a platinum black catalyst rsc.orgnih.gov. Furthermore, scalable and sustainable electrochemical allylic C-H oxidation has been demonstrated, offering a green alternative to traditional methods that use toxic reagents nih.gov. The electrochemical synthesis of homoallylic alcohols and amines from the allylation of carbonyl compounds and imines has also been reviewed xmu.edu.cn.

Catalyst Design and Ligand Effects in Stereoselective Transformations

Detailed studies on catalyst design and ligand effects for stereoselective transformations specifically targeting this compound are not available. However, extensive research has been conducted on the stereoselective reactions of the more general class of allylic alcohols, where the choice of catalyst and ligand is crucial for controlling the stereochemical outcome.

For example, in transition-metal catalyzed reactions, the use of chiral ligands is a common strategy to induce enantioselectivity. Ruthenium-JOSIPHOS catalysts have been used for the enantioselective conversion of primary alcohols to chiral allylic alcohols nih.gov. In the context of organocatalysis, chiral amines and phosphoric acids have been employed to facilitate stereoselective transformations nih.govacs.org. The stereoselective construction of complex molecules often relies on highly diastereoselective catalyst-directed isomerizations of allylic alcohols lihouhuagroup.com. Furthermore, enantioselective haloazidation of allylic alcohols has been achieved using titanium-mediated catalysis with chiral Schiff base ligands nih.gov. The development of these catalytic systems often involves screening a variety of ligands to optimize for both reactivity and stereoselectivity.

Heterogeneous Catalysis for Industrial-Scale Processes

Specific applications of heterogeneous catalysis for industrial-scale processes involving this compound are not documented in the available literature. However, the conversion of terpenes and terpenoids, a class of natural products to which this compound is related, using heterogeneous catalysts is an active area of research with industrial relevance mdpi.comrepec.org.

Heterogeneous catalysts offer advantages in terms of catalyst separation, recovery, and reuse, which are critical for sustainable industrial processes mdpi.com. Solid acid catalysts, such as zeolites and sulfonic acid resins, as well as supported metal catalysts, are commonly employed for various transformations of terpenes, including isomerization, hydrogenation, and oxidation mdpi.comrepec.orgresearchgate.net. For example, the isomerization of α-pinene, a major component of turpentine, can be catalyzed by solid acids to produce valuable chemicals like camphene and limonene mdpi.com. The development of efficient and robust heterogeneous catalysts is key to unlocking the potential of renewable feedstocks like terpenes for the production of biofuels and fine chemicals mdpi.comresearchgate.net.

Data Tables

Table 1: Representative Transition-Metal Catalyzed Reactions of Allylic Alcohols

Disclaimer: The following data represents general catalytic transformations of allylic alcohols and are not specific to this compound.

| Reaction Type | Catalyst System | Substrate Class | Product Class | Reference |

| Hydroamination | Ruthenium Complex | Racemic Secondary Allylic Alcohols | Chiral γ-Amino Alcohols | liv.ac.uk |

| Hydroamination | Iron Complex | Allylic Alcohols | γ-Amino Alcohols | acs.org |

| Cross-Coupling | Palladium(0)/Triphenylphosphine | Allylic Alcohols | Allylated Arenes/Alkenes | rsc.org |

| Cross-Coupling | Nickel Complex | Allylic Alcohols | 1,5-Dienes | acs.org |

Table 2: Examples of Photoredox and Electrochemical Catalysis with Allylic Alcohols

Disclaimer: The following data represents general catalytic transformations of allylic alcohols and are not specific to this compound.

| Catalysis Type | Reaction | Catalyst/Conditions | Substrate Class | Product Class | Reference |

| Photoredox | Isomerization | Photoredox Catalyst | γ-Carbonyl-substituted Allylic Alcohols | 1,4-Dicarbonyl Compounds | researchgate.netpkusz.edu.cn |

| Photoredox/Nickel | Reductive Allylation | Photoredox/Ni(II) dual catalyst | Aldehydes and Allylic Alcohols | Homoallylic Alcohols | acs.org |

| Electrochemical | Oxidation | Pt black/Electrochemical H₂O₂ generation | Allylic Alcohols | α,β-Unsaturated Aldehydes | rsc.orgnih.gov |

| Electrochemical | Allylation | Undivided cell | Aldehydes/Ketones and Allylic Alcohols | Homoallylic Alcohols | rsc.org |

Environmental Chemical Transformations and Abiotic Degradation Pathways of Cyclohexenyl Methanols

Atmospheric Oxidation Mechanisms (e.g., reaction with Ozone, Hydroxyl Radicals)

Once released into the atmosphere, (2-Methyl-cyclohex-1-enyl)-methanol is expected to be degraded primarily through reactions with photochemically generated oxidants, including hydroxyl radicals (•OH) and ozone (O₃).

The reaction with hydroxyl radicals is anticipated to be a major atmospheric removal process. The •OH radical can react with this compound in two principal ways: by addition to the carbon-carbon double bond within the cyclohexene (B86901) ring and by hydrogen abstraction from the various C-H bonds and the O-H bond. Given the high reactivity of •OH with alkenes, the addition pathway is likely to be dominant. For the structurally similar compound 1-methyl-1-cyclohexene (B1583054), the rate constant for its reaction with •OH radicals has been determined to be 9.81 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 297 K. nih.gov This rapid reaction leads to the formation of a hydroxyalkyl radical, which, in the presence of nitrogen oxides (NOx), can form organic nitrates or undergo further oxidation. The primary product identified from the reaction of 1-methyl-1-cyclohexene with •OH is 6-oxo-heptanal, with a molar formation yield of 82 ± 12%. nih.gov By analogy, the reaction of this compound with •OH is expected to proceed at a similar rate, leading to ring-opening and the formation of multifunctional carbonyl compounds.

Ozonolysis, the reaction with ozone, represents another significant atmospheric degradation pathway for unsaturated compounds. masterorganicchemistry.com The ozone molecule will attack the double bond of the cyclohexene ring, forming a primary ozonide (molozonide) intermediate. msu.edu This unstable intermediate rapidly rearranges to a Criegee intermediate and a carbonyl compound, which can then recombine to form a more stable secondary ozonide. masterorganicchemistry.commsu.edu Under atmospheric conditions, the Criegee intermediate can be stabilized or react further to produce a variety of oxidation products, including aldehydes, ketones, and carboxylic acids. For cyclic alkenes, ozonolysis results in the cleavage of the ring and the formation of a single, linear molecule containing two carbonyl groups. masterorganicchemistry.comyoutube.com In the case of this compound, this would lead to the formation of a dicarbonyl compound with a hydroxyl group.

Table 1: Predicted Atmospheric Oxidation Products of this compound

| Reactant | Major Products (Inferred) |

| Hydroxyl Radical (•OH) | 6-oxo-heptanal derivatives, multifunctional carbonyls |

| Ozone (O₃) | Dicarbonyl compounds with a hydroxyl group |

This table is based on the predicted reactivity of this compound, drawing analogies from structurally similar compounds.

Thermal Degradation Profiles and Product Analysis

The thermal degradation of this compound would occur at elevated temperatures, such as in industrial processes or during combustion. While specific studies on this compound are not available, the thermal decomposition of other unsaturated alcohols, like propargyl alcohol, has been investigated. nih.gov The primary step in the thermal decomposition of propargyl alcohol was found to be the cleavage of the C-O bond, leading to the formation of a propargyl radical and a hydroxyl radical. nih.gov A similar initial step could be expected for this compound, which would result in the formation of a (2-methyl-cyclohex-1-enyl) radical and a hydroxyl radical. Subsequent reactions of these radicals would lead to a complex mixture of smaller, more volatile compounds. The presence of the double bond may also facilitate other degradation pathways, such as isomerization and polymerization at high temperatures.

Table 2: Potential Thermal Degradation Products of this compound (Inferred)

| Initial Reaction | Potential Products |

| C-O Bond Cleavage | (2-methyl-cyclohex-1-enyl) radical, hydroxyl radical |

| Isomerization | Other cyclic and acyclic isomers |

| Further Decomposition | Smaller hydrocarbons, carbon oxides |

This table presents hypothetical products based on general principles of thermal degradation of alcohols.

Abiotic Transformation in Soil and Sediment Matrices